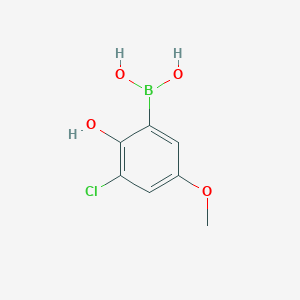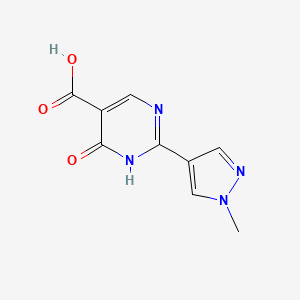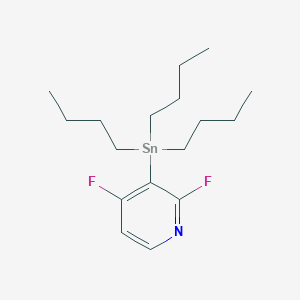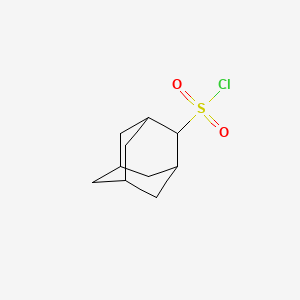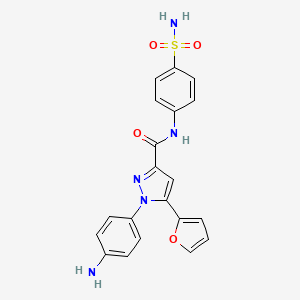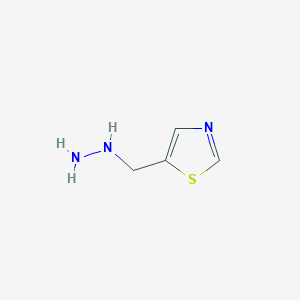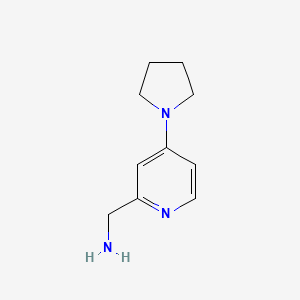
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . This compound features a pyridine ring substituted with a pyrrolidine group and a methanamine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine typically involves the reaction of 4-chloropyridine with pyrrolidine under suitable conditions to form the intermediate 4-(pyrrolidin-1-yl)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a suitable amine source to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation using Pd/C.
Substitution: NBS, N-chlorosuccinimide (NCS), and other halogenating agents.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and halogenated pyridine derivatives, which can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(Morpholin-4-yl)pyridin-2-yl)methanamine: Similar structure with a morpholine ring instead of a pyrrolidine ring.
(4-(Piperidin-1-yl)pyridin-2-yl)methanamine: Contains a piperidine ring instead of a pyrrolidine ring.
(4-(Azepan-1-yl)pyridin-2-yl)methanamine: Features an azepane ring in place of the pyrrolidine ring.
Uniqueness
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine is unique due to its specific combination of a pyridine ring with a pyrrolidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
(4-pyrrolidin-1-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H15N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2 |
InChI Key |
PNQPUTJSMGMLSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





